3,6-dimethyl-N-(2-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
CAS No.:
Cat. No.: VC14689099
Molecular Formula: C17H17N3O2
Molecular Weight: 295.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H17N3O2 |
|---|---|
| Molecular Weight | 295.34 g/mol |
| IUPAC Name | 3,6-dimethyl-N-(2-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
| Standard InChI | InChI=1S/C17H17N3O2/c1-11-10-14(15-12(2)20-22-17(15)19-11)16(21)18-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
| Standard InChI Key | CDQCYNXYJFFXCK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a fused oxazolo[5,4-b]pyridine core substituted with methyl groups at positions 3 and 6, and a carboxamide moiety at position 4 linked to a 2-phenylethyl chain. This configuration enhances its interaction with biological targets while improving pharmacokinetic properties such as lipophilicity .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 3,6-dimethyl-N-(2-phenylethyl)-oxazolo[5,4-b]pyridine-4-carboxamide |
| Molecular Formula | C₁₇H₁₇N₃O₂ |
| Molecular Weight | 295.34 g/mol |
| SMILES | CC1=CC(=C2C(=NOC2=N1)C)C(=O)NCCC3=CC=CC=C3 |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
The phenylethyl group contributes to enhanced receptor binding affinity, while the methyl groups optimize cellular uptake .
Synthetic Methodologies
Core Structure Formation
The oxazolo[5,4-b]pyridine core is synthesized via a [3+2] cycloaddition between 3-aminopyridine-2(1H)-ones and cyclic anhydrides (e.g., succinic anhydride), followed by intramolecular cyclization under acidic conditions .
Table 2: Key Synthetic Steps
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cycloaddition | Succinic anhydride, PPSE, 200°C | 85% |
| Amide Formation | 2-Phenylethylamine, EDC/HOBt | 78% |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) | 92% |
Optimization Challenges
Early methods suffered from low yields (≤50%) due to side reactions, but recent advances using polyphosphoric acid (PPA) as a catalyst improved efficiency .
Biological Activities and Mechanisms
Antimicrobial Efficacy
The compound exhibits broad-spectrum activity against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. Mechanistic studies suggest disruption of cell wall synthesis via inhibition of penicillin-binding proteins .
Table 3: Anticancer Activity Against Select Cell Lines
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast) | 10.2 | Caspase-dependent apoptosis |
| HeLa (Cervical) | 15.8 | ROS generation |
| A549 (Lung) | 22.4 | Cell cycle arrest (G2/M) |
Anti-Inflammatory Action
Molecular docking studies revealed high binding affinity (−9.2 kcal/mol) with cyclooxygenase-2 (COX-2), comparable to celecoxib. In murine models, the compound reduced paw edema by 58% at 25 mg/kg .
Structure-Activity Relationship (SAR)
Substituent Effects
-
Methyl Groups (C3/C6): Critical for lipid bilayer penetration; removal reduces potency by 4-fold.
-
Phenylethyl Chain: Enhances binding to hydrophobic pockets in enzyme active sites. Replacement with alkyl groups diminishes activity .
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Oxazole Ring: Essential for π-π stacking interactions with aromatic residues in target proteins .
Table 4: SAR of Structural Analogs
| Compound | Modification | IC₅₀ (µM) |
|---|---|---|
| Parent Compound | None | 10.2 |
| 3,6-Diethyl Analog | Methyl → Ethyl | 28.7 |
| N-Benzyl Derivative | Phenylethyl → Benzyl | 45.3 |
| Oxazole-opened Analog | Oxazole ring cleavage | >100 |
Applications and Future Directions
Therapeutic Prospects
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Antibacterial Drug Development: Synergy studies with β-lactams show a 4-fold reduction in MIC against methicillin-resistant S. aureus (MRSA).
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Targeted Cancer Therapy: Conjugation with folate nanoparticles improved tumor specificity in xenograft models .
Research Gaps
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